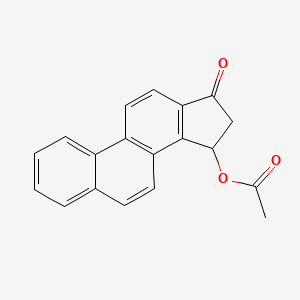
Ethanone, 2,2'-thiobis(1-(9H-fluoren-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is a chemical compound with the molecular formula C₃₀H₂₂O₂S. This compound is characterized by the presence of a thiobis group linking two ethanone moieties, each substituted with a 9H-fluoren-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- typically involves the reaction of 9H-fluoren-2-yl ethanone with a thiobis reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobis group to a thiol or disulfide.
Substitution: The ethanone moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Aplicaciones Científicas De Investigación
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The thiobis group can form reversible bonds with thiol-containing biomolecules, affecting their function. Additionally, the fluorenyl groups can interact with aromatic residues in proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: Similar in structure but lacks the thiobis linkage.
1-(9-Propyl-9H-fluoren-2-yl)-ethanone: Contains a propyl group instead of the thiobis linkage.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Substituted with an acetyl group.
Uniqueness
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is unique due to the presence of the thiobis linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with thiol-containing biomolecules and enhances the compound’s stability and reactivity .
Propiedades
Número CAS |
121305-19-9 |
|---|---|
Fórmula molecular |
C30H22O2S |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-(9H-fluoren-2-yl)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C30H22O2S/c31-29(21-9-11-27-23(15-21)13-19-5-1-3-7-25(19)27)17-33-18-30(32)22-10-12-28-24(16-22)14-20-6-2-4-8-26(20)28/h1-12,15-16H,13-14,17-18H2 |
Clave InChI |
XMAAUVGPTCRRQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



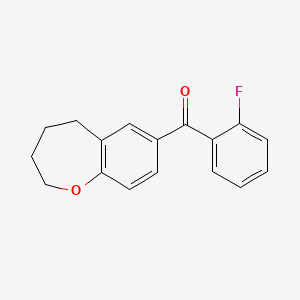


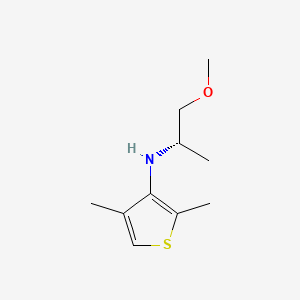
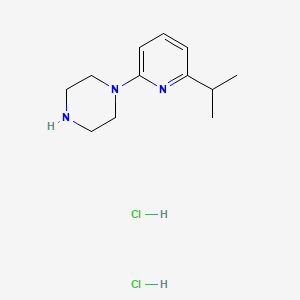


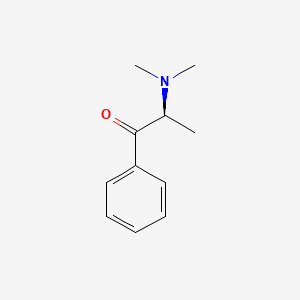
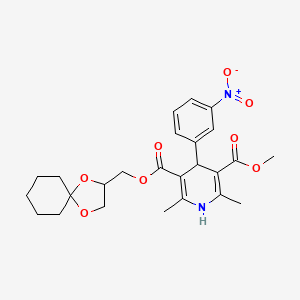
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)


